molecular formula C21H22ClOP B8542889 (Ethoxymethyl)(triphenyl)phosphanium chloride CAS No. 63710-30-5

(Ethoxymethyl)(triphenyl)phosphanium chloride

Cat. No. B8542889
M. Wt: 356.8 g/mol
InChI Key: OSABVSQWANTQLX-UHFFFAOYSA-M
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Patent
US04173463

Procedure details

A solution of 99.66 g of triphenylphosphine and 37.82 g of chloromethyl ethyl ether in 240 ml of dry benzene was stirred and refluxed (84° C.) for 6 hours. The mixture then was chilled and filtered to give 7, as a white solid, mp 205°-206° C.
Quantity
99.66 g
Type
reactant
Reaction Step One
Quantity
37.82 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:20]([O:22][CH2:23][Cl:24])[CH3:21]>C1C=CC=CC=1>[Cl-:24].[CH2:20]([O:22][CH2:23][P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH3:21] |f:3.4|

Inputs

Step One
Name
Quantity
99.66 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
37.82 g
Type
reactant
Smiles
C(C)OCCl
Name
Quantity
240 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
84 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture then was chilled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give 7

Outcomes

Product
Name
Type
Smiles
[Cl-].C(C)OC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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